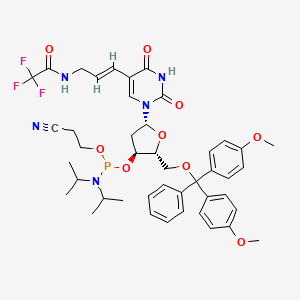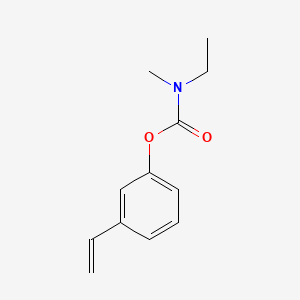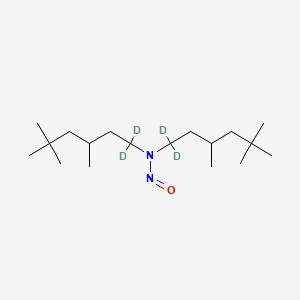
Macrophyllicinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrophyllicinin is a natural product found in Primula macrophylla with data available.
Applications De Recherche Scientifique
Isolation and Structure of Macrophyllicinin
This compound, identified as a triterpenoid saponin, was isolated from Primula macrophylla. Its structure was established through chemical and spectroscopic means, revealing it as a complex compound with multiple sugar moieties attached to its aglycone part (Ahmad & Shah, 1993).
Implications in Macrophysiology
While not directly related to this compound, the field of macrophysiology, which investigates variation in physiological traits over large scales, offers insights into how compounds like this compound might play roles in broader ecological and evolutionary contexts (Chown & Gaston, 2016).
Applications in Phytoremediation
Aquatic macrophytes, a group to which plants like Primula macrophylla belong, have shown potential in phytoremediation. They can accumulate heavy metals, making them interesting research candidates for treating industrial effluents and sewage wastewater (Sood, Uniyal, Prasanna, & Ahluwalia, 2012).
Impact on Ecosystem Functioning
Genetic diversity in macrophyte communities, which includes species like Primula macrophylla, influences ecosystem productivity and recovery from disturbances. This highlights the ecological significance of this compound-producing plants (Reusch & Hughes, 2006).
Role in Environmental Monitoring
Macrophytes have been used in environmental monitoring and assessment, particularly in phytotoxicity tests. They serve as important components in ecosystems and could be used to monitor the effects of substances like this compound (Wang & Freemark, 1995).
Propriétés
Numéro CAS |
153288-84-7 |
|---|---|
Formule moléculaire |
C56H90O25 |
Poids moléculaire |
1163.311 |
Nom IUPAC |
[(5S,6aR,6bS,8S,8aS,12aR,14bR)-8a-(acetyloxymethyl)-5,8-dihydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C56H90O25/c1-22-32(62)35(65)38(68)47(74-22)78-42-41(71)43(79-50(81-49-40(70)37(67)34(64)28(20-58)76-49)44(42)80-48-39(69)36(66)33(63)27(19-57)75-48)46(72)77-31-12-13-53(7)29-11-10-24-25-16-51(3,4)14-15-56(25,21-73-23(2)59)30(61)18-54(24,8)55(29,9)17-26(60)45(53)52(31,5)6/h10,22,25-45,47-50,57-58,60-71H,11-21H2,1-9H3/t22-,25+,26-,27+,28+,29?,30-,31?,32-,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45?,47-,48+,49+,50+,53+,54+,55+,56+/m0/s1 |
Clé InChI |
UTSJMDCMTNWPES-XKWSIZEHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)COC(=O)C)(C)C)C)O)O)O)O |
Synonymes |
macrophyllicinin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-tri((113C)methoxy)phenyl]methanol](/img/no-structure.png)



![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)


